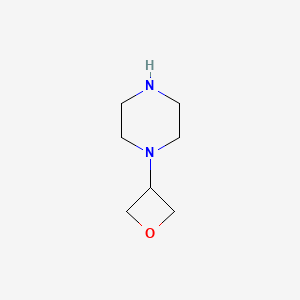

1-(Oxetan-3-YL)piperazine

Description

Significance of Piperazine (B1678402) and Oxetane (B1205548) Motifs in Contemporary Chemical Biology Research

Both piperazine and oxetane rings are independently significant in chemical biology, and their combination offers unique advantages.

The piperazine ring is a widespread and versatile scaffold in medicinal chemistry. chimia.ch It is a common feature in numerous approved drugs and clinical candidates, often serving as a linker or a core structural element that can be readily functionalized to interact with biological targets. researchgate.netnih.gov

The oxetane motif, a four-membered cyclic ether, has emerged as a highly attractive component in drug design. nih.govacs.org Its appeal stems from a combination of desirable properties including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govacs.org Medicinal chemists utilize oxetanes as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, to enhance key physicochemical properties. chimia.chnih.gov The incorporation of an oxetane can favorably modulate a compound's aqueous solubility, metabolic stability, lipophilicity (LogD), and the basicity (pKa) of nearby amines. nih.govacs.orgacs.org

The combination of these two motifs in 1-(Oxetan-3-YL)piperazine creates a scaffold that marries the established utility of piperazine with the property-enhancing capabilities of the oxetane ring.

Historical Development and Emergence of this compound as a Promising Research Scaffold

The rise of this compound as a research tool is linked to the strategic need to fine-tune the properties of drug candidates. A key application has been its use as a metabolically stable isostere for the morpholine (B109124) ring. nih.govacs.org The introduction of the oxetane group onto the piperazine nitrogen atom has proven to be a powerful tactic for modulating the basicity of the piperazine, a critical factor for target binding, selectivity, and pharmacokinetic properties.

Research campaigns for several modern drug candidates illustrate this principle. During the development of Bruton's tyrosine kinase (BTK) inhibitors, scientists used the oxetane motif to significantly lower the basicity of the piperazine ring, which was crucial for achieving desired activity and selectivity profiles. nih.govacs.orgnih.gov

Table 1: Impact of Oxetane Substitution on Piperazine pKa

| Compound Context | Original Moiety | Original pKaH | Modified Moiety | Modified pKaH | Reference |

|---|---|---|---|---|---|

| Fenebrutinib Development | 4-Ethyl-piperazine | ~8.0 | 4-Oxetanyl-piperazine | 6.3 - 6.4 | nih.gov, acs.org |

This table is interactive. Users can sort and filter the data.

The data clearly shows that replacing an ethyl group with an oxetane on the piperazine ring leads to a substantial decrease in the pKa of the distal nitrogen, a change that can dramatically improve a drug candidate's properties. In the case of entospletinib's optimization, this modification doubled the cell-based selectivity while maintaining metabolic stability and solubility. nih.govacs.org The synthesis of GDC-0853 (Fenebrutinib) involves a reductive amination using oxetan-3-one as a key step to form the oxetanyl-piperazine moiety. acs.org

Interdisciplinary Research Trajectories for this compound Analogues

The utility of the this compound scaffold extends across various therapeutic targets and disease areas, highlighting its interdisciplinary relevance. Analogues built upon this core structure have been investigated as potent and selective inhibitors of key enzymes in immunology and metabolic diseases.

For instance, Lanraplenib (B608459), an inhibitor of Spleen Tyrosine Kinase (SYK), is a prime example of using the piperazine-oxetane structure as a more stable substitute for a morpholine ring, which also helps to reduce the planarity of the molecule and improve its drug-like characteristics. nih.govacs.org In a different therapeutic area, the development of Danuglipron (B610018), a GLP-1 receptor agonist for type 2 diabetes, incorporated the oxetane motif in the final stages of optimization. nih.gov Here, the oxetane served as a small, polar addition that increased potency without negatively affecting lipophilicity or other key properties. nih.gov

These examples underscore the versatility of the this compound scaffold. By modifying the other substituents on the piperazine ring or the core structure to which it is attached, researchers can direct analogues to a wide array of biological targets. This adaptability makes it a valuable tool in hit-to-lead and lead optimization campaigns in drug discovery.

Table 2: Examples of this compound Analogues in Drug Discovery

| Compound Name | Therapeutic Target | Role of the Oxetane-Piperazine Motif | Reference |

|---|---|---|---|

| Fenebrutinib (GDC-0853) | Bruton's Tyrosine Kinase (BTK) | Lowered piperazine pKa to improve selectivity and physicochemical properties. | nih.gov, nih.gov, acs.org |

| Lanraplenib | Spleen Tyrosine Kinase (SYK) | Served as a metabolically stable isostere of morpholine; improved drug-like properties. | nih.gov, acs.org |

| Danuglipron | Glucagon-like peptide-1 receptor (GLP-1R) | Acted as a small polar head group to increase potency without negative impact on LogD. | nih.gov |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-9(4-2-8-1)7-5-10-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYSLJHKVBSXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725965 | |

| Record name | 1-(Oxetan-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254115-23-5 | |

| Record name | 1-(Oxetan-3-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxetan-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Oxetan-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Oxetan 3 Yl Piperazine

Primary Synthetic Approaches to 1-(Oxetan-3-YL)piperazine Core Structure

The construction of the this compound core primarily involves the formation of a bond between the piperazine (B1678402) nitrogen and the 3-position of the oxetane (B1205548) ring. Several methodologies have been developed to achieve this transformation efficiently.

Reaction Pathways Involving Oxetane and Piperazine Precursors

The most direct methods for synthesizing this compound involve the reaction of a piperazine derivative with a suitable oxetane precursor. evitachem.com These reactions typically fall into two main categories: alkylation of piperazine and reductive amination.

One common approach is the alkylation of piperazine with an oxetane-3-yl electrophile, such as an oxetan-3-yl halide or sulfonate. thieme-connect.de This nucleophilic substitution reaction is typically carried out in the presence of a base to facilitate the attack of the piperazine nitrogen. For instance, reacting piperazine with oxetan-3-yl 4-toluenesulfonate has been shown to produce the desired product. thieme-connect.de

Another widely used method is the reductive amination of oxetan-3-one with piperazine. This two-step, one-pot reaction involves the initial formation of an enamine intermediate, which is then reduced to the final product. acs.org Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly employed reducing agent for this transformation, often yielding good results. acs.org Protecting the second nitrogen of the piperazine ring, for example with a tert-butoxycarbonyl (Boc) group, is a common strategy to control selectivity during the synthesis. acs.org

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Reported Yield |

| Piperazine | Oxetan-3-yl halide/sulfonate | Alkylation | Base (e.g., K2CO3) | Moderate to high |

| Piperazine | Oxetan-3-one | Reductive Amination | NaBH(OAc)3, HOAc | ~92% acs.org |

| Boc-piperazine | 5-chloro-2-nitropyridine | Buchwald-Hartwig Amination | Pd(OAc)2, BINAP, K3PO4 | 73% (over two steps) acs.org |

Optimization of Catalytic Systems and Reaction Conditions

To improve the efficiency and yield of the synthesis of this compound and its derivatives, significant effort has been dedicated to optimizing catalytic systems and reaction conditions.

For Buchwald-Hartwig amination reactions, which can be used to couple piperazine derivatives with aryl halides, the choice of palladium catalyst and ligand is crucial. acs.org Systems like Pd(OAc)2 with ligands such as BINAP have proven effective. acs.org The selection of the base (e.g., K3PO4, K2CO3) and solvent (e.g., toluene, THF) also plays a critical role in the reaction's success. acs.org

In reductive amination reactions, the pH of the reaction mixture can significantly impact the outcome. For instance, the addition of a 20 wt % aqueous K2HPO4 solution has been found to decrease the formation of borane (B79455) adduct byproducts. acs.org Temperature control is also important; while some reactions proceed well at room temperature, others may require heating to achieve complete conversion. acs.org

The use of polar aprotic solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures under an inert atmosphere has been shown to produce high-purity products.

| Parameter | Optimal Range/Condition | Impact |

| Temperature | 25–100°C | Affects reaction rate and completion acs.org |

| Solvent | Acetonitrile, NMP, DMF, THF | Influences solubility and reaction rate |

| Catalyst/Base | DBU, K2CO3, K3PO4 | Promotes cyclization and substitution acs.org |

| Reaction Time | 1–24 hours | Ensures complete conversion acs.org |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of compounds.

Nucleophilic Substitution Reactions on the Piperazine Moiety

The secondary amine of the piperazine ring in this compound is a nucleophilic site that can readily participate in various substitution reactions. smolecule.comresearchgate.net This allows for the introduction of a wide array of functional groups and molecular fragments.

Alkylation and acylation are common transformations. smolecule.com For example, the piperazine nitrogen can react with electrophilic aromatic compounds, such as chlorinated pyrimidines or pyridines, in the presence of a base like potassium carbonate. This nucleophilic aromatic substitution (SNAr) is a powerful tool for building more complex molecules. researchgate.net

Oxidation and Reduction Reactions for Functional Group Diversification

Oxidation and reduction reactions provide additional avenues for modifying derivatives of this compound. For instance, if a carbonyl group is present on a substituent attached to the piperazine ring, it can be reduced to an alcohol or an amine using appropriate reducing agents. evitachem.com Conversely, other functional groups on the molecule, such as a methoxy (B1213986) group, could potentially be oxidized to aldehydes or carboxylic acids under suitable conditions. evitachem.com

Cascade Reactions Featuring Oxetane Ring Opening Mechanisms

The strained oxetane ring is susceptible to ring-opening reactions under certain conditions, a property that can be exploited in cascade reaction sequences to generate novel heterocyclic structures. smolecule.comrsc.orgresearchgate.net These reactions can be initiated by Lewis or Brønsted acids, or they can occur under thermal conditions. rsc.orgresearchgate.net

One example is a transition-metal-free thermal azide (B81097)–alkyne cycloaddition (TAAC) reaction. rsc.org In this cascade, an azide reacts with an N-(oxetan-3-yl)-propiolamide, and the resulting 1,2,3-triazole intermediate triggers the intramolecular opening of the oxetane ring. rsc.org This elegant strategy leads to the formation of hydroxymethyl-decorated triazole-fused piperazin-2-ones and evitachem.comsmolecule.comdiazepin-4-ones. rsc.org The reaction conditions, such as temperature, can be optimized to favor the desired cascade product over a simple cycloaddition product. rsc.org

| Reaction Type | Reactants | Key Conditions | Product Type |

| Nucleophilic Aromatic Substitution | This compound, Electrophilic Aromatic | K2CO3, NMP, 100°C | Substituted piperazine derivatives |

| Azide-Alkyne Cycloaddition/Oxetane Ring Opening | N-(oxetan-3-yl)-propiolamide, Sodium Azide | Heat (e.g., 80-120°C) | Triazole-fused piperazin-2-ones rsc.org |

| Reductive Amination | This compound derivative, Aldehyde | Sodium triacetoxyborohydride | Further functionalized piperazines mdpi.com |

Incorporation of this compound into Complex Molecular Architectures

The this compound moiety is frequently integrated into larger, more complex molecules, particularly in the development of therapeutic agents. This is typically achieved through reactions involving the secondary amine of the piperazine ring.

One common strategy is amide bond formation . For instance, this compound can be coupled with carboxylic acids to form amide derivatives. In the synthesis of a potential therapeutic agent, this compound was reacted with a complex carboxylic acid precursor in the presence of a coupling agent like N-[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylene]-dimethyl-ammonium tetrafluoroborate (B81430) and a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds with high efficiency, yielding the desired complex amide. chemicalbook.com

Another significant application is in nucleophilic aromatic substitution (SNAr) reactions . The piperazine nitrogen can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring. For example, this compound has been reacted with chloro- or fluoro-substituted pyridines and other heterocyclic systems in the presence of a base to forge a new carbon-nitrogen bond. google.comambeed.comacs.org This method is pivotal in the synthesis of various kinase inhibitors and other biologically active compounds. google.comacs.org

Furthermore, the this compound scaffold can be a precursor for creating even more elaborate heterocyclic systems. Research has shown that N-alkenylated derivatives of this compound can undergo cascade reactions , such as a thermal azide-alkyne cycloaddition followed by an oxetane ring-opening, to construct novel triazole-fused piperazin-2-ones. rsc.org This advanced transformation highlights the versatility of the oxetane-piperazine combination in generating molecular diversity. rsc.org

The following table summarizes selected examples of incorporating this compound into complex molecules:

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reference |

| This compound | 1-[3-[(2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-5-fluoro-4-pyridyl]piperidine-4-carboxylic acid | Amide Coupling | 2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]-1-piperidyl]-3-pyridyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | chemicalbook.com |

| (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine | Oxetan-3-one | Reductive Amination | (S)-2-Methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine | acs.org |

| This compound | 1-Fluoro-2-methoxy-4-nitrobenzene | Nucleophilic Aromatic Substitution | 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine | ambeed.com |

| N-benzyl-N-(oxetan-3-yl)-3-phenylpropiolamide | Sodium azide | Cascade Cycloaddition/Ring Opening | Triazole-fused piperazin-2-one | rsc.org |

Scalable Synthetic Protocols for Research and Development

The development of scalable synthetic routes for this compound and its derivatives is crucial for both research and potential commercial production. Key methodologies include alkylation and reductive amination.

A prevalent and scalable method for synthesizing this compound is the reductive amination of oxetan-3-one with piperazine or its derivatives. This reaction is often carried out using a reducing agent like sodium triacetoxyborohydride (STAB). For large-scale synthesis, process optimization is key. For example, in the synthesis of a Bruton's tyrosine kinase inhibitor, the reductive amination of (S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine with oxetan-3-one was successfully scaled up using sodium triacetoxyborohydride in THF with acetic acid. acs.org This process demonstrated good yield and purity at a multi-kilogram scale. acs.org

Another scalable approach is the alkylation of piperazine with an oxetane-containing electrophile, such as oxetan-3-yl tosylate or a halide. thieme-connect.de This reaction is typically performed under basic conditions to facilitate the nucleophilic attack by the piperazine nitrogen. Optimization of solvent and base is important for achieving high yields and purity. For instance, using potassium carbonate as the base in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures has been shown to produce high-purity products. ambeed.com

The synthesis of the hydrochloride salt of this compound is also a scalable process, generally involving the treatment of the free base with hydrochloric acid in a suitable solvent like ethanol.

The table below outlines key scalable synthetic methods for this compound and its derivatives:

| Reaction Type | Reagents | Conditions | Yield | Reference |

| Reductive Amination | Oxetan-3-one, Piperazine derivative, Sodium triacetoxyborohydride (STAB) | Optimized conditions for tert-butyl protected intermediates | ~80-85% | |

| Alkylation | Piperazine, Oxetan-3-yl precursor, Base (e.g., K2CO3) | Optimized conditions | Up to ~85% | |

| Reductive Amination (Large Scale) | (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine, Oxetan-3-one, NaBH(OAc)3, Acetic Acid | THF, 25-35 °C | 92% | acs.org |

| Nucleophilic Aromatic Substitution | This compound, 1-Fluoro-2-methoxy-4-nitrobenzene, Potassium carbonate | 1-Methyl-pyrrolidin-2-one, 100 °C, Inert atmosphere | Not specified | ambeed.com |

Biological Activity and Pharmacological Profiles of 1 Oxetan 3 Yl Piperazine Analogues

Assessment of Broad-Spectrum Biological Activities

Derivatives of 1-(oxetan-3-yl)piperazine have been synthesized and evaluated across various biological assays, revealing a broad spectrum of potential therapeutic applications. These activities range from combating infectious diseases to modulating complex cellular processes involved in cancer and inflammation.

The piperazine (B1678402) nucleus is a common feature in many antimicrobial agents, and its combination with an oxetane (B1205548) ring has been explored for efficacy against various pathogens, including Mycobacterium tuberculosis.

Research has shown that benzamide (B126) analogues incorporating an N-(oxetan-3-yl) group exhibit antitubercular activity. acs.org One such derivative demonstrated an IC90 value of 1.3 μM against M. tuberculosis. acs.org Similarly, a series of 1,3,4-oxadiazoles incorporating a piperazine scaffold was evaluated for antitubercular effects, with some derivatives showing significant activity. researchgate.net For instance, specific analogues in this class recorded Minimum Inhibitory Concentration (MIC) values as low as 1.60 and 3.12 μg/ml. researchgate.net Another study on pyrrole (B145914) derivatives identified an analogue that showed excellent activity against drug-sensitive Mycobacterium tuberculosis with a MIC of 0.15 µM. sci-hub.se

The data below summarizes the antitubercular activity of selected piperazine analogues.

| Compound Class/Derivative | Target Organism | Activity Measurement | Value |

| N-(oxetan-3-yl) benzamide analogue | M. tuberculosis | IC90 | 1.3 μM acs.org |

| 1,3,4-Oxadiazole-piperazine hybrid (3d) | M. tuberculosis | MIC | 1.60 μg/ml researchgate.net |

| 1,3,4-Oxadiazole-piperazine hybrid (3b, 3c) | M. tuberculosis | MIC | 3.12 μg/ml researchgate.net |

| Morpholino-pyrrole analogue (17) | M. tuberculosis | MIC | 0.15 µM sci-hub.se |

This table presents selected data on the antitubercular efficacy of various piperazine-containing compounds.

Certain piperazine derivatives have been assessed for their ability to neutralize free radicals, a key factor in oxidative stress associated with numerous diseases. In a study of 1,3,4-oxadiazole (B1194373) derivatives containing a piperazine moiety, the antioxidant profile was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

The study found that substituting the piperazine with a phenyl group was favorable for radical scavenging activity. researchgate.net One compound bearing a C6H5 group demonstrated superior antioxidant activity compared to the standard drug, ascorbic acid, with an IC50 value of 36.76 μg/mL (ascorbic acid IC50 was 62.91 μg/mL). researchgate.net Another derivative with a 4-ClC6H4 substitution also showed notable activity with an IC50 of 52.42 μg/mL. researchgate.net

| Compound Derivative | Assay | IC50 Value (μg/mL) |

| 1,3,4-Oxadiazole-piperazine with C6H5 | DPPH Radical Scavenging | 36.76 researchgate.net |

| 1,3,4-Oxadiazole-piperazine with 4-ClC6H4 | DPPH Radical Scavenging | 52.42 researchgate.net |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 62.91 researchgate.net |

This table compares the radical scavenging activity of piperazine derivatives to a standard antioxidant.

The structural versatility of the this compound scaffold has led to its inclusion in compounds targeting a variety of other pharmacological areas.

Anticancer Activity: Derivatives have been screened for their cytotoxic effects against human cancer cell lines. In one study, specific analogues demonstrated potent growth inhibition against pancreatic cancer cells, with IC50 values ranging from 0.43 μM to 0.61 μM.

Cannabinoid Receptor Modulation: Analogues of purines functionalized with a piperazine group have been investigated as inverse agonists for the cannabinoid receptor 1 (CB1). nih.gov This line of research aims to develop compounds that can modulate the endocannabinoid system. nih.gov

BTK Inhibition: A derivative of this compound was incorporated into a Bruton's tyrosine kinase (BTK) inhibitor. nih.gov This inhibitor, with a BTK IC50 of 16 nM, was shown to be effective in an animal model of rheumatoid arthritis, highlighting its potential in treating autoimmune diseases. nih.gov

CNS Activity: While specific studies on this compound itself are limited, compounds containing the broader piperazine ring structure are frequently associated with diverse pharmacological activities in the central nervous system (CNS), including anxiolytic, antidepressant, and antipsychotic effects. smolecule.com

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on identifying specific protein targets and the downstream signaling pathways that are modulated by this compound analogues.

The biological effects of this compound analogues are a direct result of their interaction with specific biomolecules. The oxetane moiety can enhance binding properties and influence specificity.

Kinase Inhibition: A significant area of investigation is kinase inhibition. Analogues have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), particularly the PI3Kδ isoform. nih.govresearchgate.netacs.org X-ray crystallography has shown the N-oxetane-piperazine motif occupying a solvent-accessible region outside the main protein pocket of the SYK kinase domain, a related target. acs.org In other cases, docking studies suggest the oxetane ring can orient towards and chelate metal ions, such as the Zn2+ in the active site of Matrix Metalloproteinase-13 (MMP-13). acs.org

Receptor Binding: Functionalized piperazine-purine derivatives have been characterized as inverse agonists of the cannabinoid receptor 1 (CB1), indicating direct interaction with this G-protein coupled receptor. nih.gov

Protein-Protein Interaction: Some derivatives have been explored as potential inhibitors of protein-protein interactions, specifically those involving the S100A2 and p53 proteins, which are important in cancer progression.

| Compound Class | Biological Target |

| Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives | PI3Kδ researchgate.net |

| 5-phenylpyridin-2(1H)-one Derivatives | Bruton's tyrosine kinase (BTK) nih.gov |

| Functionalized 6-piperazin-1-yl-purines | Cannabinoid receptor 1 (CB1) nih.gov |

| Piperazine Analogues | S100A2-p53 Protein Interaction |

This table outlines specific biological targets identified for various analogues containing the this compound scaffold or related structures.

By interacting with key biological targets, this compound analogues can modulate critical intracellular signaling pathways.

The inhibition of the PI3K enzyme is a prime example. The PI3K signaling pathway is a central regulator of cellular processes, and its overactivation is a hallmark of certain B-cell malignancies. researchgate.net By inhibiting PI3Kδ, analogues can interfere with the signaling events downstream of the B-cell receptor (BCR), which are essential for the survival of mature B-cells. researchgate.net The PI3K pathway also influences the activity of regulatory T cells (Tregs) and can contribute to an immunosuppressive tumor microenvironment. researchgate.net Furthermore, the PI3K pathway interacts with mTOR signaling to regulate cell growth and metabolism. researchgate.net

In the context of autoimmune diseases, the inhibition of BTK by a piperazine-oxetane derivative was shown to suppress Ca2+ flux, a key downstream event in immune cell activation. nih.gov This demonstrates a direct modulation of immune signaling pathways. nih.gov

Utility as a Protein Degrader Building Block in Medicinal Chemistry

The this compound moiety has emerged as a significant building block in the field of medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov The linker connecting the target protein binder (warhead) and the E3 ligase ligand is a critical component, and its properties can significantly influence the efficacy of the PROTAC. asinex.com

The this compound scaffold offers several advantages as a component of these linkers. The piperazine ring provides a rigid, heterocyclic structure that can improve the spatial orientation of the two ends of the PROTAC. asinex.com The incorporation of the oxetane ring imparts unique and beneficial physicochemical properties. The electronegative oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect, which can significantly reduce the basicity of the adjacent piperazine nitrogen. nih.gov It has been demonstrated that an oxetane ring alpha to an amine can lower its pKₐH by as much as 2.7 units. nih.gov This modulation of basicity is crucial for optimizing the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the oxetane motif is a small, polar, and three-dimensional structure that can enhance aqueous solubility and allow for exploration of new chemical space without substantially increasing molecular weight or lipophilicity. nih.gov

A notable application of this building block is in the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov In the design of BTK PROTACs based on the selective inhibitor GDC-0853, the crystal structure revealed that the oxetane group of the inhibitor is solvent-exposed, providing an ideal attachment point for a linker. nih.gov Researchers synthesized a series of heterobifunctional compounds where the GDC-0853 warhead was tethered via its piperazine ring to an E3 ligase ligand, such as pomalidomide. nih.gov The removal of a methyl group from the piperazine ring in certain analogues did not negatively impact their ability to catalyze BTK degradation, highlighting the robustness of the core structure. nih.gov

| Compound | BTK DC₅₀ (nM) |

|---|---|

| PTD5 | ~1.0 |

| PTD6 | ~1.0 |

| PTD7 | ~1.0 |

Exploration of Therapeutic Potential in Disease Models

Analogues of this compound have been explored for their therapeutic potential in various disease models, primarily in oncology and autoimmune disorders. The utility of this scaffold is often linked to its role in inhibitors of key signaling proteins like BTK. google.com

In the context of cancer, derivatives have shown promise in models of B-cell malignancies and pancreatic cancer. PROTACs incorporating a structure related to this compound have demonstrated potent and efficient degradation of BTK in cancer cell lines. nih.gov For example, the PROTAC designated PTD10 induced highly potent, dose-dependent BTK degradation in Ramos (Burkitt's lymphoma) and JeKo-1 (mantle cell lymphoma) cell lines. nih.gov This degradation translated to the induction of apoptosis and inhibition of cell growth at nanomolar concentrations. nih.gov

| Cell Line | BTK DC₅₀ (nM) | Maximal Degradation |

|---|---|---|

| Ramos | 0.5 ± 0.2 | >95% |

| JeKo-1 | 0.6 ± 0.2 | >95% |

Separately, other derivatives of this compound have been evaluated for direct cytotoxic activity. In a screening against various human cancer cell lines, specific analogues demonstrated enhanced cytotoxicity against pancreatic cancer cells.

| Cell Line | IC₅₀ Range (µM) |

|---|---|

| Pancreatic Cancer | 0.43 - 0.61 |

Beyond direct cytotoxicity, some analogues have been investigated as potential inhibitors of protein-protein interactions that are crucial for tumor progression, such as the interaction between S100A2 and the tumor suppressor p53.

The role of BTK in immune cell signaling also positions inhibitors containing the this compound moiety as potential therapeutics for autoimmune diseases. google.com In a preclinical model of rheumatoid arthritis, a BTK inhibitor featuring this scaffold was shown to effectively delay the progression of the disease. nih.gov This highlights the potential of these compounds to modulate inflammatory responses in autoimmune conditions. nih.gov

An In-depth Analysis of this compound in Medicinal Chemistry

The compound this compound has emerged as a significant scaffold in modern drug discovery, merging the favorable properties of the piperazine ring with the unique characteristics of the oxetane moiety. This article explores the structure-activity relationship (SAR) and structure-property relationship (SPR) analyses of this compound, detailing how the interplay between its constituent parts influences its biological and pharmacokinetic profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Optimization of the Piperazine Ring for Enhanced Efficacy and Selectivity

Substituent Effects on Pharmacological Activity

The pharmacological activity of derivatives containing the this compound core is highly dependent on the nature and position of various substituents. The oxetane ring itself imparts significant effects, primarily by modulating the electronic properties of the adjacent piperazine nitrogen.

The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the short sigma-bond framework to the 3-position, directly influencing the basicity of the piperazine nitrogen it is attached to. nih.gov Research demonstrates that substituting an amine with an adjacent oxetane can reduce the pKaH (a measure of basicity) by as much as 2.7 units. nih.gov In one specific drug discovery campaign, introducing an oxetane substituent onto a piperazine nitrogen successfully reduced its pKaH from 7.6 to 5.0. acs.orgsemanticscholar.org This reduction in basicity is a critical tool for medicinal chemists, as it can mitigate issues related to high cardiac toxicity (hERG inhibition) often associated with more basic amines. acs.orgsemanticscholar.org

Beyond the inherent effect of the oxetane, further substitutions on the broader molecule play a crucial role in tuning activity:

Aryl Substitutions: Adding aryl groups with electron-withdrawing substituents, such as chlorine (Cl) or fluorine (F), has been shown to improve target affinity.

Phenyl Groups: In a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperazine scaffold, the substitution of a phenyl group was found to be favorable for radical scavenging antioxidant activity. researchgate.net Specifically, compounds bearing a C6H5 or 4-ClC6H4 group showed better activity than the standard drug, ascorbic acid, in a DPPH assay. researchgate.net

Oxetanyl Substitutions on Other Scaffolds: In a separate study, a benzimidazole (B57391) derivative featuring an oxetanyl substitution, methyl(5-(4-(methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate, demonstrated significant cytotoxic activity against various cancer cell lines, including prostate, lung, and ovarian cancers. rsc.org

The oxetane moiety also enhances metabolic stability. acs.org This is a crucial advantage, as it can block metabolically weak spots in a molecule without significantly increasing its molecular weight or lipophilicity. nih.gov However, the introduction of oxetane moieties may also lead to a reduction in aqueous solubility in some cases. acs.org

| Substituent/Moiety | Observed Effect | Pharmacological Impact | Reference |

|---|---|---|---|

| Oxetane on Piperazine Nitrogen | Reduces basicity (pKaH) of the piperazine nitrogen. | Decreases potential for hERG toxicity; improves selectivity. | nih.govacs.orgsemanticscholar.org |

| Oxetane Moiety | Enhances metabolic stability. | Increases drug half-life; blocks metabolism at labile sites. | nih.govacs.org |

| Aryl Groups with Electron-Withdrawing Groups (e.g., Cl, F) | Improves target affinity. | Increases potency of the compound. | |

| Phenyl or 4-Chlorophenyl Group | Favorable for antioxidant activity in certain scaffolds. | Confers radical scavenging properties. | researchgate.net |

Bioisosteric Design and Analogue Synthesis

The this compound unit is frequently employed as a bioisostere for other common chemical groups in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has been successfully used as an isostere for gem-dimethyl groups and carbonyl derivatives. nih.govsemanticscholar.org

A prominent example of its application is as a metabolically stable bioisostere for a morpholine (B109124) ring. acs.org In the development of the drug candidate lanraplenib, a piperazine-oxetane moiety was used to replace a morpholine ring. acs.orgsemanticscholar.org This strategic swap aimed to improve metabolic stability and other drug-like properties by reducing the molecule's planarity and increasing its three-dimensionality. acs.orgsemanticscholar.org

The synthesis of novel analogues often begins with this compound as a starting building block. For instance, it has been used in the multistep preparation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives intended as selective PI3Kδ inhibitors. mdpi.com In this synthesis, this compound is reacted with other chemical intermediates to build more complex molecules, allowing researchers to explore how different structural additions to the piperazine core affect biological activity. mdpi.com

| Original Moiety | Bioisosteric Replacement | Advantage of Replacement | Reference |

|---|---|---|---|

| Morpholine | Piperazine-Oxetane | More metabolically stable; reduces planarity; improves drug-like properties. | acs.orgsemanticscholar.org |

| Carbonyl Group | Oxetane | Can improve metabolic stability and increase three-dimensionality while maintaining hydrogen bonding ability. | nih.govsemanticscholar.org |

| gem-Dimethyl Group | Oxetane | Adds polarity while maintaining a similar spatial arrangement. | nih.gov |

Rational Design Principles for Lead Compound Optimization

The strategic incorporation of the this compound scaffold into lead compounds is guided by several key principles aimed at optimizing for a successful drug candidate profile. These principles leverage the unique properties of the oxetane ring to overcome common challenges in drug development.

Modulation of Physicochemical Properties : The primary driver for using the oxetane motif is to fine-tune crucial properties. nih.govsemanticscholar.org Its small size and high polarity can improve aqueous solubility and metabolic clearance while blocking sites prone to metabolic attack. nih.gov The oxetane's ability to increase the three-dimensionality (sp3 character) of a molecule can lead to better target selectivity and access to unexplored chemical space. nih.govsemanticscholar.org

Basicity Attenuation : A critical design principle is the use of the 3-substituted oxetane to lower the basicity of the piperazine nitrogen. nih.govacs.org Highly basic centers in drug molecules can lead to off-target effects, such as binding to the hERG potassium channel, which can cause cardiac arrhythmias. By reducing the pKa, the this compound moiety helps design safer compounds with fewer toxicity risks. acs.org

Enhancement of Metabolic Stability : The oxetane ring is more stable to oxidative metabolism compared to other cyclic ethers or alkyl groups. acs.org Replacing a metabolically vulnerable group, such as a morpholine or an exposed amine, with the piperazine-oxetane structure can significantly improve the pharmacokinetic profile of a drug candidate. acs.orgnih.gov For example, the Bruton's tyrosine kinase (BTK) inhibitor, compound 71, showed a significant improvement in its pharmacokinetic profile due to the incorporation of a 3-oxetane, which modulated the basicity of its piperazine moiety. nih.gov

Improving Potency and Selectivity : While improving physicochemical properties, the introduction of the oxetane must not compromise, and should ideally enhance, biological potency. In the optimization of AXL kinase inhibitors, the addition of an oxetane to a lead fragment resulted in a dramatic gain in potency (IC50 improved from 28.4 μM to 320 nM). nih.gov The rigid, defined structure of the oxetane can provide favorable interactions within a protein's binding pocket, leading to increased affinity and selectivity. nih.gov

| Design Principle | Mechanism/Rationale | Desired Outcome | Reference |

|---|---|---|---|

| pKa Modulation | Inductive electron-withdrawing effect of the oxetane oxygen. | Reduced amine basicity, leading to lower hERG liability and improved safety profile. | nih.govacs.org |

| Metabolic Blocking | Replacing a metabolically labile group with the more stable oxetane-piperazine moiety. | Increased metabolic stability and longer drug half-life. | acs.orgnih.gov |

| Solubility/Lipophilicity Tuning | The oxetane is a small, polar motif. | Improved aqueous solubility and optimized LogD for better permeability. | nih.govsemanticscholar.org |

| Increased Three-Dimensionality | Introduction of a non-planar, sp3-rich scaffold. | Improved target selectivity, access to new chemical space, and better drug-like properties. | nih.govsemanticscholar.org |

Computational Chemistry and Molecular Modeling of 1 Oxetan 3 Yl Piperazine Systems

In Silico Prediction of Molecular Interactions and Binding Modes

Computational methods are pivotal in elucidating the non-covalent interactions between 1-(oxetan-3-yl)piperazine and its biological targets. The unique structural features of this compound, particularly the four-membered oxetane (B1205548) ring, significantly influence its interaction profile. The oxetane ring is a polar motif that can serve as an effective hydrogen-bond acceptor, a property that is frequently exploited in drug design. acs.org Computational studies suggest that the oxygen atom in the oxetane ring can form hydrogen bonds, which can be a critical factor in the binding affinity and specificity of its derivatives. acs.org

Furthermore, the oxetane moiety is considered a bioisostere of other common chemical groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov Unlike the non-polar gem-dimethyl group, the oxetane provides a similar spatial arrangement but with increased polarity, which can enhance aqueous solubility and modulate other physicochemical properties. acs.org Molecular modeling techniques are employed to analyze how these structural and electronic variations affect biological activity. In silico predictions are routinely used at the early stages of drug discovery to evaluate the potential of lead compounds and eliminate those with a low probability of success, thereby saving time and resources. windows.netnih.gov For instance, molecular modeling of AXL kinase inhibitors showed that the incorporation of an oxetane ring led to a significant increase in potency, guided by docking studies. nih.gov

Advanced Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This technique is widely applied to piperazine-containing compounds to understand their binding modes and guide further optimization. researchgate.netnih.gov For derivatives of this compound, docking simulations help to visualize how the molecule fits into the active site of a receptor and to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

A notable example involves the SYK kinase inhibitor, lanraplenib (B608459), which contains an N-oxetane-piperazine moiety. acs.org A co-crystal structure (PDB code: 6VOV) confirmed that this part of the molecule occupies a solvent-accessible area of the protein pocket. acs.org In other cases, docking models have suggested that the oxetane ring may not be directly involved in protein interactions but instead serves to control the compound's conformation and basicity. acs.org Computational studies also predict that the oxetane can act as a hydrogen-bond acceptor with target proteins like kinases. In specific instances, such as with certain matrix metalloproteinase (MMP) inhibitors, docking studies indicated that the oxetane ring points toward a Zn2+ ion, suggesting a potential role in chelating the metal ion. nih.gov The binding energy calculated from these simulations provides an estimate of the binding affinity, with lower energies generally indicating more stable ligand-protein complexes. mdpi.com

Conformational Analysis and Dynamics of Oxetane-Piperazine Structures

The three-dimensional conformation of a molecule is crucial to its biological function. The this compound scaffold combines a flexible six-membered piperazine (B1678402) ring with a strained, relatively planar four-membered oxetane ring. The piperazine ring typically exists in a stable chair conformation. The oxetane ring, while nearly planar, possesses significant ring strain (approx. 106 kJ/mol) and can adopt a puckered conformation upon substitution to minimize eclipsing interactions. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Prediction Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of new compounds and for understanding which physicochemical properties are key for a desired biological effect. For this compound derivatives, QSAR studies can help to optimize properties such as potency and selectivity.

Below is a table of computationally predicted properties for the parent compound, this compound, which are frequently used in QSAR and property prediction models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 142.20 g/mol chemscene.comnih.gov | Fundamental physical property. |

| XLogP3-AA | -0.7 nih.govambeed.com | Logarithm of the partition coefficient; indicates lipophilicity/hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 24.5 Ų chemscene.comnih.govambeed.com | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 chemscene.comambeed.com | Number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 chemscene.comambeed.com | Number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bonds | 1 chemscene.comambeed.com | Indicates molecular flexibility. |

Preclinical Development and Comprehensive Pharmacological Evaluation

In Vitro Pharmacological Characterization and Efficacy Assays

The 1-(oxetan-3-yl)piperazine moiety is frequently utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders. myskinrecipes.com Its structural features are designed to confer favorable binding to specific receptors. myskinrecipes.com In drug discovery campaigns, this moiety is often introduced to fine-tune the properties of a lead compound.

A notable application is its use as a bioisostere for other chemical groups, such as morpholine (B109124). In the development of spleen tyrosine kinase (SYK) inhibitors, replacing a morpholine ring with a this compound group in the compound lanraplenib (B608459) served to create a more metabolically stable isostere. acs.orgnih.gov This substitution also favorably modulates the basicity of the molecule. For instance, in an effort to optimize the SYK inhibitor entospletinib, the introduction of an oxetane (B1205548) group to the piperazine (B1678402) ring reduced the calculated pKaH from 8.0 to 6.4. acs.orgnih.gov This reduction in basicity led to a doubling of selectivity for T-cells versus B-cells, a critical factor for the drug's mechanism of action. acs.orgnih.gov

The versatility of the piperazine scaffold allows for broad pharmacological screening. Piperazine derivatives are routinely evaluated for a wide range of activities, including antimicrobial effects. neuroquantology.comresearchgate.net For example, libraries of piperazine-linked bisbenzamidines have been synthesized and evaluated in vitro for their anti-Pneumocystis activity, with several compounds showing higher potency and lower cytotoxicity than the parent compound, pentamidine. nih.gov Further studies on functionalized 6-piperazin-1-yl-purines have characterized them as potent inverse agonists for the cannabinoid receptor 1 (CB1). nih.gov

| Parent Compound Scaffold | Modification | Observed In Vitro Effect | Reference |

|---|---|---|---|

| SYK Inhibitor (Entospletinib analog) | Replacement of 4-ethyl-piperazine with 4-(oxetan-3-yl)piperazine | Doubled selectivity (T/B ratio from 5 to 10) by reducing basicity (pKaH from 8.0 to 6.4). | acs.orgnih.gov |

| Bisbenzamidine | Introduction of a 1,4-piperazinediyl linker | Potent anti-Pneumocystis activity with minimal toxicities in vitro. | nih.gov |

| Purine Scaffold (Otenabant analog) | Replacement of 4-aminopiperidine with functionalized piperazine | Led to potent hCB1 antagonists with high selectivity over hCB2. | nih.gov |

Pharmacokinetic (PK) Investigations in Preclinical Models

The physicochemical properties of the oxetane-piperazine group directly influence a drug's absorption and distribution. The oxetane ring is less basic than aliphatic amines, a feature that can be crucial for controlling the volume of distribution (Vss). nih.gov A high Vss can lead to undesired accumulation in tissues, potentially causing toxicity. By reducing the basicity of a terminal amine, the oxetane moiety helps to lower Vss. nih.gov Furthermore, this structural unit has been shown to improve aqueous solubility and permeability. acs.orgnih.gov In the optimization of entospletinib, the resulting compound, lanraplenib, which contained the piperazine-oxetane group, exhibited high solubility at acidic pH and good permeability in Caco-2 cell assays, which are predictive of intestinal absorption. acs.orgnih.gov

A primary reason for incorporating the this compound moiety is to enhance metabolic stability. myskinrecipes.comacs.orgnih.gov The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more traditional chemical groups like morpholine or gem-dimethyl groups. nih.govpressbooks.pub For example, the morpholine ring in entospletinib was identified as a metabolic soft spot susceptible to high clearance via oxidation; its replacement with the more stable piperazine-oxetane structure was a key optimization step. nih.gov

Studies on other novel piperazine derivatives have also highlighted the potential for good metabolic stability. One compound in a series of potential anti-Parkinson's disease agents demonstrated a favorable in vitro half-life (T1/2) of 159.7 minutes in liver microsome stability assays. researchgate.net The identification of metabolites is also a critical step. For instance, pharmacokinetic modeling of the anxiolytic drug buspirone has extensively characterized the activity of its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), demonstrating that metabolites of piperazine-containing drugs can be pharmacologically active. semanticscholar.org

The improvements in solubility and metabolic stability conferred by the this compound group are intended to lead to enhanced oral bioavailability. myskinrecipes.com The piperazine ring itself often results in greater water solubility and favorable ADME characteristics, contributing to better bioavailability. researchgate.net Preclinical data for compounds incorporating this moiety support this goal. The demonstration of high solubility and good Caco-2 permeability for lanraplenib suggests a high potential for oral absorption. acs.orgnih.gov In a separate study, an aryl urea compound containing a functionalized piperazine group was found to be an orally bioavailable cannabinoid receptor 1 antagonist. nih.gov

| Pharmacokinetic Parameter | Improvement Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Metabolic Stability | Replacement of metabolically labile morpholine ring. | Increased resistance to oxidative metabolism; reduced clearance. | acs.orgnih.gov |

| Solubility / Permeability | Incorporation of the polar oxetane and piperazine groups. | High solubility at pH 2 and good Caco-2 permeability. | acs.orgnih.gov |

| Volume of Distribution (Vss) | Reduction of amine basicity via the oxetane group. | Lowered Vss to avoid undesired tissue accumulation. | nih.gov |

| Oral Bioavailability | Combination of improved solubility, permeability, and metabolic stability. | Demonstrated oral bioavailability in preclinical models for derivative compounds. | myskinrecipes.comnih.govresearchgate.net |

Advanced Research Applications and Future Directions in 1 Oxetan 3 Yl Piperazine Chemistry

Development of Novel Chemical Probes and Research Tools

The 1-(Oxetan-3-YL)piperazine scaffold serves as a valuable building block for the creation of sophisticated chemical probes and research tools. Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability conferred by the oxetane (B1205548) group, are highly desirable for probes intended for biological systems. The piperazine (B1678402) component offers a readily functionalizable handle for the attachment of reporter groups, such as fluorophores or affinity tags, enabling the tracking and identification of biological targets.

The development of chemical probes incorporating this scaffold is anticipated to facilitate the elucidation of complex biological pathways. For instance, by attaching a fluorescent dye to the piperazine nitrogen, researchers can create probes to visualize the subcellular localization of a target protein. Similarly, the incorporation of a photo-crosslinking moiety could enable the identification of novel protein-protein interactions. The oxetane ring, with its unique steric and electronic properties, can also influence the binding affinity and selectivity of these probes. While specific, widely-used probes based on this exact scaffold are still emerging, its utility as a core structure in probe development is a promising area of active research.

| Probe Type | Potential Application of this compound Scaffold | Key Features |

| Fluorescent Probes | Visualization of cellular targets and processes. | Piperazine allows for straightforward conjugation to a variety of fluorophores. The oxetane may enhance cell permeability and reduce non-specific binding. |

| Affinity-Based Probes | Identification and isolation of binding partners. | The scaffold can be derivatized with biotin (B1667282) or other affinity tags. The core structure can be tailored to enhance target affinity and selectivity. |

| Photoaffinity Probes | Covalent labeling and identification of target proteins. | A photoreactive group can be installed on the piperazine ring to enable light-induced crosslinking to interacting proteins. |

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

The modular nature of this compound makes it an ideal candidate for inclusion in combinatorial chemistry libraries for high-throughput screening (HTS). The piperazine moiety possesses two nitrogen atoms that can be differentially functionalized, allowing for the rapid generation of a diverse array of analogs. Solid-phase synthesis techniques, which are central to the construction of large chemical libraries, are well-suited for the derivatization of the piperazine core. uj.edu.plmedchem-ippas.eu

Libraries of compounds based on the this compound scaffold can be screened against a multitude of biological targets to identify novel hit compounds. The incorporation of the oxetane ring introduces a greater degree of three-dimensionality into these libraries, a feature that is increasingly recognized as important for enhancing biological activity and selectivity. nih.gov This "sp3-richness" allows for better exploration of the chemical space compared to more planar aromatic structures. nih.gov

| Library Synthesis Approach | Advantages for this compound | Potential Library Diversity |

| Solid-Phase Synthesis | Amenable to automated synthesis, allowing for the rapid creation of large numbers of compounds. The piperazine scaffold can be readily attached to a solid support. uj.edu.pl | Derivatization at the second piperazine nitrogen with a wide range of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). |

| Solution-Phase Parallel Synthesis | Allows for larger scale synthesis of individual compounds and easier purification in some cases. | Similar diversity to solid-phase synthesis, with potentially greater flexibility in reaction conditions. |

Potential Applications in Materials Science Research

The chemical properties of this compound also suggest its potential utility in the field of materials science. The strained oxetane ring can undergo ring-opening polymerization, a process that can be initiated cationically. wikipedia.org This allows for the synthesis of polyoxetanes, a class of polymers with a polyether backbone. wikipedia.org By incorporating the this compound monomer, novel polymers with tailored properties could be developed.

For example, the piperazine moiety within the polymer side chain could serve as a site for cross-linking, leading to the formation of robust thermosetting materials. Alternatively, the basic nature of the piperazine could be exploited to create materials with specific catalytic or ion-exchange properties. Potential applications for such polymers could include advanced coatings, adhesives, and specialty engineering plastics. Research in this area is still in its early stages, but the unique combination of a polymerizable oxetane and a functionalizable piperazine presents intriguing possibilities for the design of new materials. researchgate.net

| Polymer Type | Potential Properties Conferred by this compound | Potential Applications |

| Linear Polyoxetanes | Increased polarity and potential for post-polymerization modification via the piperazine group. | Specialty thermoplastics, polymer electrolytes. |

| Cross-linked Networks | Enhanced thermal and mechanical stability. The piperazine can act as a curing site. | High-performance adhesives, coatings, and composites. |

| Functional Polymers | The piperazine can be quaternized to create ion-exchange resins or used to chelate metal ions for catalytic applications. | Water purification, catalysis, and sensing materials. |

Emerging Therapeutic Frontiers and Lead Optimization Strategies for Drug Discovery

The this compound scaffold is gaining significant traction in drug discovery as a privileged structure. The piperazine ring is a common pharmacophore found in numerous approved drugs, often contributing to favorable pharmacokinetic properties and interacting with a wide range of biological targets. nih.govmdpi.com The introduction of the oxetane moiety offers several advantages in lead optimization. nih.gov

One key benefit is the ability of the oxetane to modulate the basicity (pKa) of the adjacent piperazine nitrogen. nih.gov This can be crucial for optimizing target engagement, improving cell permeability, and reducing off-target effects, such as hERG channel inhibition. nih.gov Furthermore, the oxetane can act as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or carbonyl groups, while improving properties like aqueous solubility and metabolic stability. nih.govnih.gov

Several drug discovery programs have successfully employed the oxetane-piperazine motif. For instance, in the development of SYK inhibitors, replacing a morpholine (B109124) with an oxetanyl-piperazine led to improved metabolic stability and selectivity. acs.org Similarly, the mTOR inhibitor GDC-0349 incorporated an oxetane substituent to reduce basicity and mitigate cardiac toxicity. nih.gov These examples highlight the power of this scaffold in fine-tuning the properties of drug candidates.

| Lead Optimization Strategy | Effect of this compound Scaffold | Illustrative Example |

| pKa Modulation | The electron-withdrawing nature of the oxetane reduces the basicity of the piperazine nitrogens. nih.gov | Development of GDC-0349, where an oxetane reduced pKa and hERG liability. nih.gov |

| Improved Physicochemical Properties | The polar oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogD). nih.gov | Introduction of an oxetane in the GLP-1R agonist danuglipron (B610018) increased potency without negatively impacting LogD. nih.gov |

| Metabolic Stability | The oxetane can block sites of metabolism on the piperazine ring or adjacent groups. | Replacement of a morpholine with a piperazine-oxetane in lanraplenib (B608459) improved metabolic stability. acs.org |

| Bioisosteric Replacement | The oxetane can serve as a more polar and three-dimensional substitute for gem-dimethyl or carbonyl groups. nih.govnih.gov | The oxetane motif is increasingly explored as a carbonyl isostere to circumvent enzymatic degradation and improve solubility. nih.gov |

Current Challenges and Future Opportunities in Oxetane-Piperazine Scaffold Research

Despite its promise, the widespread application of the this compound scaffold is not without its challenges. A primary hurdle lies in the synthesis of diverse analogs. nih.gov While the parent compound is commercially available, the development of efficient and scalable methods for introducing a wide range of substituents onto the oxetane ring remains an active area of research. nih.govrsc.org The inherent ring strain of the oxetane can also lead to instability and undesired ring-opening reactions under certain conditions, particularly with acidic reagents. acs.org

However, these challenges also present significant opportunities. The development of novel synthetic methodologies to access functionalized oxetane building blocks would greatly expand the chemical space available to medicinal chemists and materials scientists. rsc.orgnih.gov There is also a need for a deeper understanding of the structure-stability relationships of substituted oxetanes to better predict and control their reactivity. acs.org

The future of research on the oxetane-piperazine scaffold is bright. Its continued exploration in drug discovery is expected to yield new therapeutic agents with improved efficacy and safety profiles. In materials science, the unique properties of polymers derived from this scaffold have yet to be fully realized. As synthetic methods become more sophisticated and our understanding of this versatile building block grows, the this compound scaffold is poised to make a significant impact across multiple scientific disciplines.

| Challenge | Description | Future Opportunity |

| Synthetic Accessibility | Limited commercial availability of diverse oxetane building blocks and challenges in the regioselective functionalization of the oxetane ring. nih.govrsc.org | Development of new, robust synthetic methods for the preparation of a wider array of substituted oxetane-piperazine analogs. rsc.orgnih.gov |

| Chemical Stability | The strained oxetane ring can be susceptible to ring-opening under acidic or other harsh reaction conditions. acs.org | Systematic studies to better understand the factors governing oxetane stability, leading to the design of more robust scaffolds. |

| Limited Precedent in Materials Science | The application of this compound in polymer and materials chemistry is largely unexplored. | Investigation of the polymerization of this monomer and the properties of the resulting polymers to unlock new material applications. |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 1-(Oxetan-3-YL)piperazine derivatives, and how are they validated?

- Methodological Answer : Piperazine derivatives are typically synthesized via alkylation or diazonium coupling reactions. For example, 1-alkylpiperazines can react with diazonium salts to form triazene-linked derivatives, followed by purification using column chromatography . Characterization involves proton/carbon-13 NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity. Elemental analysis further validates purity . For oxetane-substituted derivatives, oxetan-3-yl groups may be introduced via nucleophilic substitution under inert conditions.

Q. Which analytical techniques are most effective for distinguishing structural isomers of piperazine derivatives?

- Methodological Answer : Raman microspectroscopy paired with multivariate analysis (e.g., PCA and LDA) reliably differentiates isomers. For example, trifluoromethylphenylpiperazine isomers were resolved using 20 mW laser power and 128–256 scans, with PCA explaining >99% variance in spectral data . Gas chromatography (GC) with NIST reference libraries also aids identification by matching retention indices and fragmentation patterns .

Q. What experimental models are used to evaluate the biological activity of piperazine derivatives in preclinical studies?

- Methodological Answer : Infiltration anesthesia models in rodents are common for testing local anesthetic activity. For instance, modified piperazine derivatives were injected subcutaneously, and efficacy was quantified by measuring latency periods (e.g., Table V in ). In vitro receptor binding assays (e.g., 5-HT1A serotonin receptors) use radioligands like [³H]-8-OH-DPAT to measure affinity (Ki values), with deviations >10% prompting structural reevaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions between reduced toxicity and diminished bioactivity in modified piperazine derivatives?

- Methodological Answer : Beta-cyclodextrin inclusion complexes reduce toxicity but may sterically hinder receptor interactions. To balance this, molecular docking simulations (e.g., AutoDock Vina) can predict substituent positioning relative to target pockets. Experimental validation via structure-activity relationship (SAR) studies (e.g., varying oxetane substituents) helps identify optimal modifications .

Q. What computational approaches predict the protonation state of piperazine-containing PROTACs, and how does this impact therapeutic design?

- Methodological Answer : Experimental pKa determination (e.g., Sirius T3 platform) and MoKa software predictions are critical. Piperazine’s pKa (~9.8) shifts with substituents (e.g., electron-withdrawing groups lower basicity), affecting solubility and binding to E3 ligases. For PROTACs, protonation states at physiological pH must align with target engagement kinetics .

Q. How can piperazine enhance CO₂ capture efficiency in flue gas treatment systems?

- Methodological Answer : Piperazine acts as a promoter in potassium carbonate (K₂CO₃) solvents, accelerating CO₂ absorption via carbamate formation. Optimizing parameters like flow rates (0.5–2 L/min) , piperazine concentration (5–15 wt%) , and temperature (40–60°C) maximizes capture efficiency. Response surface methodology (RSM) identifies synergistic effects between variables .

Q. What strategies enable piperazine scaffolds to target multiple enzymes (e.g., MAGL and FAAH) in neurodegenerative disease research?

- Methodological Answer : Crystal structure-guided design leverages piperazine carbamates’ ability to bind catalytic serines (e.g., MAGL inhibitor SAR629). Dual activity is achieved by modifying substituents (e.g., trifluoromethyl groups for FAAH inhibition) while retaining piperazine’s hydrogen-bonding capacity. Kinetic assays (e.g., fluorescence-based substrate hydrolysis) validate multi-target inhibition .

Q. How do biosynthetic pathways of strained piperazine alkaloids (e.g., herquline A) inform synthetic approaches?

- Methodological Answer : Nonribosomal peptide synthetase (NRPS) pathways produce dityrosine-piperazine intermediates, which undergo enzymatic reduction and methylation. Biomimetic synthesis replicates this via P450-mediated crosslinking and stereoselective N-methylation , followed by non-enzymatic cyclization. DFT calculations rationalize reaction energetics and regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.